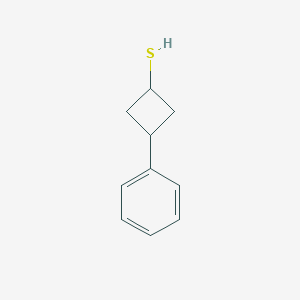
3-Phenylcyclobutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylcyclobutane-1-thiol is an organic compound with the molecular formula C10H12S It features a cyclobutane ring substituted with a phenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylcyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of phenylcyclobutanone with thiourea, followed by hydrolysis to yield the desired thiol compound . Another method includes the use of sodium hydrosulfide with phenylcyclobutanone under suitable conditions to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the thiol group while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Phenylcyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides or other reduced sulfur compounds.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
3-Phenylcyclobutane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylcyclobutane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This interaction can affect molecular targets and pathways, leading to various biochemical and chemical effects. The thiol group is highly reactive and can participate in redox reactions, nucleophilic substitutions, and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simple thiol with a similar functional group but a different carbon backbone.
Phenylmethanethiol: Another thiol with a phenyl group but a different ring structure.
Cyclobutanethiol: Similar ring structure but without the phenyl group.
Uniqueness
3-Phenylcyclobutane-1-thiol is unique due to its combination of a cyclobutane ring and a phenyl group, which imparts specific chemical and physical properties. This structural uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C10H12S |
|---|---|
Molecular Weight |
164.27 g/mol |
IUPAC Name |
3-phenylcyclobutane-1-thiol |
InChI |
InChI=1S/C10H12S/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
InChI Key |
LGTIEGWLSGLOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


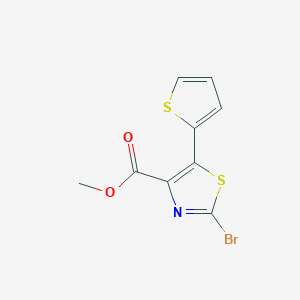
![7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13242486.png)
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)
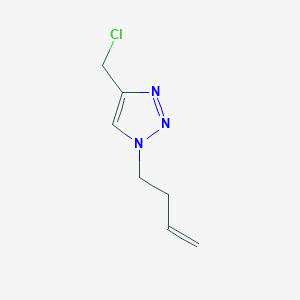
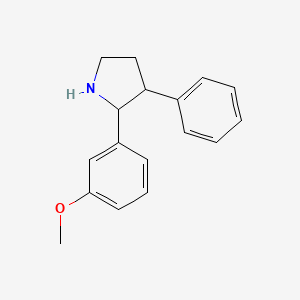

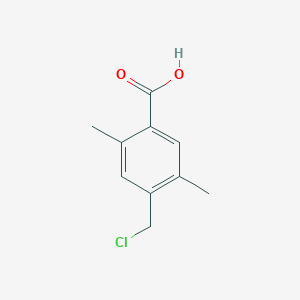
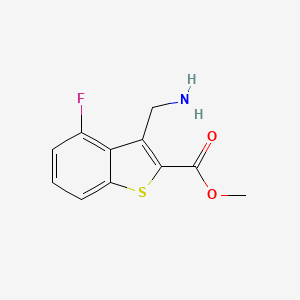
![2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B13242506.png)

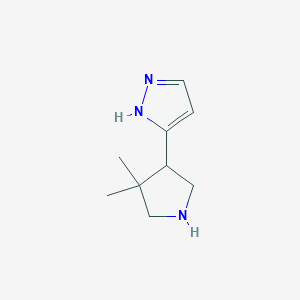

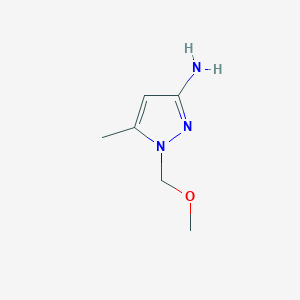
![4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B13242528.png)
